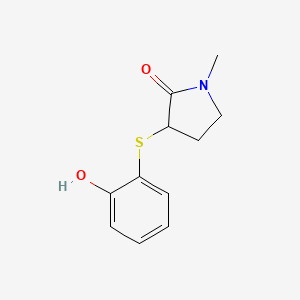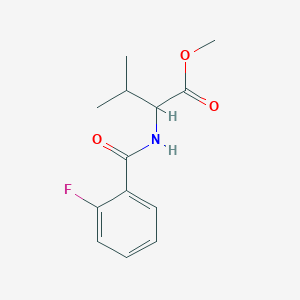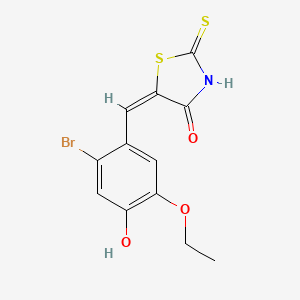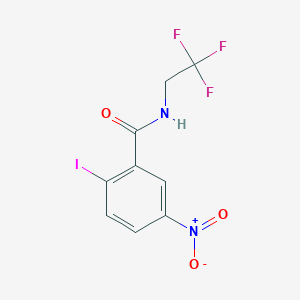
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxyphenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one typically involves the reaction of 2-hydroxythiophenol with 1-methylpyrrolidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by nucleophilic substitution on the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxygen functionalities.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one involves its interaction with molecular targets in biological systems. The hydroxyphenylthio group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring exhibit similar chemical properties and applications.
Benzoxazole Derivatives: These compounds share structural similarities and are used in similar research fields.
Uniqueness
3-((2-Hydroxyphenyl)thio)-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both a hydroxyphenylthio group and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13NO2S |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)sulfanyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-12-7-6-10(11(12)14)15-9-5-3-2-4-8(9)13/h2-5,10,13H,6-7H2,1H3 |
Clave InChI |
IGIZRFFSOPBIIH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C1=O)SC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)




![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)



